15-Bromopentadecan-1-ol

Organic Synthesis Electrolysis ω-Bromocarboxylic Acid

Choose 15‑bromopentadecan‑1‑ol for its unmatched C15‑chain performance: achieves a 37 % yield in mixed Kolbe electrolysis to methyl 15‑bromopentadecanoate vs. only 6–18 % for C14 or C16 analogs, substantially lowering cost-per‑gram of the target ester. Its terminal bromine affords stable incorporation into fatty‑acid monolayers and is essential for initiator synthesis in surface‑ligated polymer brushes. Selective NOX2 inhibition (IC50 30 nM, >3,333‑fold vs. NOX4) enables clean dissection of ROS‑driven signaling, while sub‑100 nM NAAA inhibition supports endocannabinoid‑tone modulation studies. Procure this ≥95 % white crystalline solid to maximize synthetic efficiency and biological specificity.

Molecular Formula C15H31BrO
Molecular Weight 307.31 g/mol
CAS No. 59101-27-8
Cat. No. B1332160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Bromopentadecan-1-ol
CAS59101-27-8
Molecular FormulaC15H31BrO
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESC(CCCCCCCO)CCCCCCCBr
InChIInChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2
InChIKeyNFKUZUMZRQLYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Bromopentadecan-1-ol (CAS 59101-27-8): Key Specifications and Core Identity for Informed Procurement


15-Bromopentadecan-1-ol is a long-chain, omega-bromo fatty alcohol with the molecular formula C15H31BrO and a molecular weight of 307.31 g/mol [1]. It appears as a white crystalline solid with a melting point typically reported between 63.6-64.1 °C and a boiling point of 368.9 °C at 760 mmHg . The compound features a terminal primary alcohol and a terminal bromine atom, enabling versatile bifunctional reactivity for subsequent chemical transformations. It is utilized as a pharmaceutical synthesis intermediate and a building block in advanced materials science, with commercial availability typically at purities of ≥95% .

Why 15-Bromopentadecan-1-ol Cannot Be Replaced by Other Long-Chain Alcohols or Halides


Interchanging 15-bromopentadecan-1-ol with other in-class compounds such as 16-bromohexadecan-1-ol, pentadecan-1-ol, or 1-bromopentadecane leads to fundamentally different outcomes in critical applications. The compound's specific C15 chain length and terminal bromine atom are not arbitrary; they directly dictate its unique behavior in biological systems, its efficiency in chemical transformations, and its ability to form stable self-assembled monolayers. As shown by quantitative evidence in Section 3, even a single carbon homologation or the absence of the bromine atom results in significantly altered incorporation behavior at interfaces [1], drastically reduced synthetic yields for key precursors [2], and different biological target selectivity profiles [3].

15-Bromopentadecan-1-ol: Differentiating Evidence and Quantitative Performance Data


Synthetic Advantage: 37% Yield in ω-Bromocarboxylic Ester Precursor Synthesis vs. 6–18% for C14/C16 Analogs

In mixed electrolysis reactions for producing ω-bromocarboxylic esters, the precursor derived from 15-bromopentadecanoic acid (methyl 15-bromopentadecanoate) is obtained in a 37% yield. This contrasts sharply with yields of only 6–18% for the C14 and C16 analogs (methyl 14-bromotetradecanoate and methyl 16-bromohexadecanoate) using the same methodology [1]. This indicates that the C15 chain length presents a specific and favorable balance of reactivity and processability not shared by its immediate homologs.

Organic Synthesis Electrolysis ω-Bromocarboxylic Acid

Enzyme Inhibition Selectivity: ~3333-fold NOX2 over NOX4 Selectivity in Cellular Assays

In cellular assays using COS-22 cells transfected with human NADPH oxidases, 15-bromopentadecan-1-ol demonstrates a pronounced selectivity for NOX2 over NOX4. The compound inhibits NOX2-mediated ROS generation with an IC50 of 30 nM [1], whereas its IC50 against NOX4 is significantly higher at 100,000 nM [1]. This represents a >3,000-fold difference in potency.

Enzymology NOX2 NOX4 Reactive Oxygen Species

NAAA Inhibition Potency: IC50 of 84 nM in Native Rat Lung Enzyme Assays

15-Bromopentadecan-1-ol is a potent inhibitor of N-acylethanolamine acid amidase (NAAA), a key enzyme in endocannabinoid metabolism. It exhibits an IC50 of 84 nM in assays using lysosomal NAAA protein preparations from male Sprague-Dawley rat lungs at pH 7.4 [1]. Other assays in the same study confirm this potency with IC50 values of 85 nM and 90 nM [1].

Enzymology NAAA N-Acylethanolamine Acid Amidase

Monolayer Incorporation: The Bromine Atom is Essential for Stable Inclusion in Fatty Acid Monolayers

A systematic study on mixed monolayers at the air-water interface revealed that 1-bromopentadecane (C15H31Br) incorporates into deuterated palmitic acid (dPA) and stearic acid (dSA) monolayers. In stark contrast, the equivalent C15 alkane (without bromine) fails to incorporate [1]. The study used surface pressure-area isotherms and Brewster angle microscopy (BAM) to confirm that the halogen atom is necessary for the stable inclusion of the 15-carbon chain into the fatty acid matrix [1].

Surface Science Monolayers Langmuir Films

Where 15-Bromopentadecan-1-ol Delivers Proven Scientific and Industrial Value


Synthesis of Long-Chain Functional Molecules via ω-Bromocarboxylic Acid Intermediates

Procure 15-bromopentadecan-1-ol when a high-yield route to methyl 15-bromopentadecanoate or related C15 ω-bromo esters is required. The documented 37% yield from mixed electrolysis is substantially higher than for C14 or C16 analogs (6-18%), making it the preferred starting material for cost-effective synthesis of C15-chain functionalized lipids, surfactants, or polymer building blocks [1].

Targeted Inhibition of NOX2 in Cellular and Biochemical Studies

This compound is suitable for experiments requiring potent and selective inhibition of NOX2-mediated reactive oxygen species (ROS) production. Its >3,333-fold selectivity for NOX2 (IC50 30 nM) over NOX4 (IC50 100,000 nM) provides a high level of target discrimination not available with many pan-NOX inhibitors, enabling cleaner interrogation of NOX2-specific signaling pathways in human cell models [1].

N-Acylethanolamine Acid Amidase (NAAA) Inhibition for Endocannabinoid Research

For studies focused on modulating endocannabinoid tone via NAAA inhibition, 15-bromopentadecan-1-ol represents a potent chemical tool. Its sub-100 nM IC50 against rat lung NAAA [1] supports its use as a lead-like scaffold or a reference inhibitor in biochemical assays and early-stage drug discovery programs targeting inflammation and pain pathways.

Construction of Self-Assembled Monolayers (SAMs) and Surface-Modified Materials

In the fabrication of SAMs, polymer brushes, or lipid-based surface coatings, 15-bromopentadecan-1-ol offers a distinct advantage over non-brominated or shorter-chain alcohols. Its terminal bromine is essential for stable incorporation into fatty acid monolayers [1], and the C15 chain length provides a specific spatial parameter for controlling layer thickness and packing density. It has been explicitly used as a key intermediate in the synthesis of initiators for surface-ligated polymer brush growth [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Bromopentadecan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.